Definitive Potency Difference: Etidronate's 100- to 10,000-Fold Lower Antiresorptive Activity vs. N-BPs
Etidronic acid (the active moiety of Etidronic acid monohydrate) is a non-nitrogenous bisphosphonate (non-NBP) and is quantifiably less potent than nitrogen-containing bisphosphonates (NBPs) in inhibiting bone resorption. A 2021 review of comparative pharmacology reports that alendronate is 100- to 1,000-fold more potent than etidronate, risedronate and ibandronate are 1,000- to 10,000-fold more potent, and zoledronate is >10,000-fold more potent [1]. This establishes etidronate as a baseline comparator for in vitro and in vivo studies of bone metabolism.
| Evidence Dimension | Antiresorptive potency (inhibition of bone resorption) |
|---|---|
| Target Compound Data | 1 (Reference) |
| Comparator Or Baseline | Alendronate: 100-1,000; Risedronate: 1,000-10,000; Ibandronate: 1,000-10,000; Zoledronate: >10,000; Pamidronate: 100 |
| Quantified Difference | Etidronate is 100 to >10,000 times less potent than comparators |
| Conditions | Standard in vitro and in vivo pharmacological models for bone resorption inhibition |
Why This Matters
This vast potency gap dictates its use as a low-potency control or a specific tool for studying non-NBP mechanisms, as opposed to using it as a general antiresorptive agent.
- [1] Kouroukli, O., Symeonidis, A., & et al. (2021). Bisphosphonates in the treatment of osteoporosis: A review of their mechanism of action, clinical efficacy, and safety. Experimental and Therapeutic Medicine, 22(6), 10815. Table II. View Source
